molecular formula C8H13N3O2S B1418228 Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate CAS No. 1432053-75-2

Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B1418228
M. Wt: 215.28 g/mol
InChI Key: BTWIOYIUFGTVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate, also known as E6-AMT-DHP, is a compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrimidine class of compounds, which are heterocyclic compounds that contain a six-membered nitrogen-containing ring. E6-AMT-DHP has been studied for its potential to be used as a biochemical reagent, as an enzyme substrate, and as a tool for studying the regulation of gene expression.

Scientific Research Applications

Facile Synthesis of Heterocyclic Systems

  • Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of new heterocyclic systems. For instance, it was involved in the preparation of 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes through acid-catalyzed cyclocondensation processes (Tumkevičius, 1995).

Structural and Spectroscopic Analysis

  • Crystal Structure and Spectroscopy : The crystal structure and spectroscopic characteristics (FT-IR, 1H, and 13C NMR) of related pyrimidine derivatives have been thoroughly analyzed, providing insights into the molecular geometry and vibrational frequencies (Pekparlak et al., 2018).

Preparation of Esters and Amides

  • Novel Preparation Methods : Research has been conducted on new methods for preparing esters and amides of pyrimidine derivatives, demonstrating the versatility of this compound in organic synthesis (Santilli et al., 1971).

Pharmacological Applications

  • Pharmacological Activity : Some derivatives of this compound have shown pharmacological activity, suggesting potential applications in drug discovery and medicinal chemistry (Śladowska et al., 1990).

Chemical Reduction Studies

  • Reduction Studies : The compound has been used in studies focusing on chemical reduction processes, such as the reduction by LiAlH4, providing essential data for organic chemists (Liu Yu-xiu et al., 2007).

Antimicrobial Research

  • Antimicrobial Evaluation : It has been utilized in the synthesis of new pyrimidine derivatives with antimicrobial properties, highlighting its importance in the development of new antibacterial agents (Farag et al., 2008).

properties

IUPAC Name

ethyl 4-amino-2-methylsulfanyl-1,2-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4,8,10H,3H2,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWIOYIUFGTVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(N=C1N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate

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